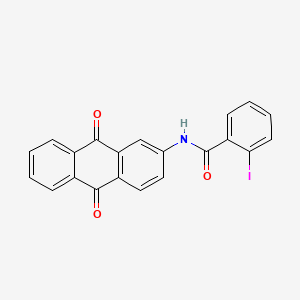![molecular formula C19H21ClN2O4S2 B5085756 2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5085756.png)
2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is an essential component of the B-cell receptor signaling pathway. In
Scientific Research Applications
2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, 2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide has shown promising results in inhibiting B-cell proliferation and survival, reducing autoimmune responses, and suppressing inflammation. These findings suggest that 2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide could be a potential candidate for the development of novel therapeutic agents for these diseases.
Mechanism of Action
2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide selectively inhibits BTK, which is a critical component of the B-cell receptor signaling pathway. BTK plays a crucial role in B-cell activation, proliferation, and survival, making it an attractive target for therapeutic intervention. By inhibiting BTK, 2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide blocks the downstream signaling pathways, leading to the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects
2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide has been shown to inhibit BTK activity in vitro and in vivo, leading to the suppression of B-cell proliferation and survival. In preclinical studies, 2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide has also been shown to reduce autoimmune responses and suppress inflammation. These effects make 2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide a potential candidate for the development of novel therapeutic agents for B-cell malignancies, autoimmune disorders, and inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide has several advantages for lab experiments, including its high purity and yield, which make it suitable for various scientific research applications. However, 2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide also has some limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Therefore, researchers should consider these limitations when designing experiments using 2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide.
Future Directions
There are several future directions for the research and development of 2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide. One potential direction is the development of novel therapeutic agents based on 2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide for the treatment of B-cell malignancies, autoimmune disorders, and inflammatory diseases. Another direction is the optimization of the synthesis method of 2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide to improve its bioavailability and pharmacokinetics. Furthermore, researchers could investigate the potential of 2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide in combination with other therapeutic agents to enhance its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of 2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide involves several steps, including the reaction of 4-chlorothiophenol with 4-(4-morpholinylsulfonyl)aniline to form 2-(4-chlorophenylthio)-N-(4-(4-morpholinylsulfonyl)phenyl)acetamide. This intermediate is then treated with 2-bromo-N-(4-(4-morpholinylsulfonyl)phenyl)acetamide to yield 2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide. The synthesis method of 2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide has been optimized to ensure high purity and yield, making it suitable for scientific research applications.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S2/c1-14(27-17-6-2-15(20)3-7-17)19(23)21-16-4-8-18(9-5-16)28(24,25)22-10-12-26-13-11-22/h2-9,14H,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRASFMZVRWGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-isopropoxypropyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5085675.png)
![3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5085685.png)
![2-(trifluoroacetyl)[1,3]thiazolo[3,2-c]quinazolin-4-ium-3-olate](/img/structure/B5085692.png)


![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5085719.png)

![N-{4-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5085735.png)

![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5085748.png)
![3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5085766.png)
![tetrahydro-2-furanylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5085773.png)
![N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5085779.png)
![2-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5085787.png)